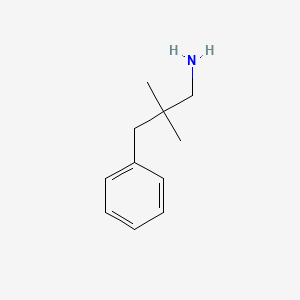

2,2-Dimethyl-3-phenylpropan-1-amine

Description

2,2-Dimethyl-3-phenylpropan-1-amine (CAS No. 95141-78-9) is a branched aliphatic amine featuring a dimethyl group at the C2 position, a phenyl group at C3, and a primary amine at C1 (Figure 1). Its hydrochloride salt form is commonly utilized for enhanced stability and solubility in research applications . The molecular formula is C₁₁H₁₈ClN (molecular weight: 199.72 g/mol), with a SMILES string of CC(C)(CC1=CC=CC=C1)CN.Cl . Key spectral data include:

- ¹H NMR (DMSO-d₆): Signals at δ 1.41 (t, 3H), 4.03 (s, 3H), and 4.2 (q, 2H), consistent with alkyl and aromatic protons .

- ¹³C NMR: Peaks at δ 26.7 (CH₃), 48.4 (C-N), and 127.6–148.9 (aromatic carbons) .

This compound is commercially available through suppliers such as Ambeed, Inc. and LGC Standards, primarily for use in medicinal chemistry and material science research .

Properties

CAS No. |

95141-79-0 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2,2-dimethyl-3-phenylpropan-1-amine |

InChI |

InChI=1S/C11H17N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 |

InChI Key |

HINKSSFMJHIJOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amines

Key Observations:

- Branching Effects : The C2 dimethyl group in 2,2-dimethyl-3-phenylpropan-1-amine increases steric hindrance compared to linear analogs like 1-phenylpropan-2-amine, likely reducing metabolic oxidation rates .

- Aromatic Substitution: Fluorination (e.g., 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine) enhances lipophilicity and bioavailability compared to non-halogenated analogs .

- N-Alkylation: N,N-Dimethylation (as in NN-DMPPA) confers stimulant properties by mimicking endogenous catecholamines, a feature absent in the primary amine form of the target compound .

Key Insights:

- The target compound’s synthesis is streamlined for commercial production, whereas NN-DMPPA’s illicit synthesis involves reductive amination under non-optimized conditions .

- CDI/DMAP-mediated coupling (used for 3,3-diphenylpropan-1-amine) offers a versatile route for aryl-substituted amines but requires stringent temperature control .

Pharmacological and Regulatory Considerations

- NN-DMPPA : Classified as a WADA-prohibited stimulant due to structural similarity to phenethylamines. Detected in supplements at 121.7 µg/g alongside β-methylphenethylamine .

- 1-Phenylpropan-2-amine : A controlled substance precursor in multiple jurisdictions due to its role in amphetamine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.